molecular formula C10H19NO3 B13220074 Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Cat. No.: B13220074
M. Wt: 201.26 g/mol
InChI Key: OLDSJSGJDOHHTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Biological Activity

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate is a piperidine derivative notable for its potential biological activities. The compound's structure, characterized by a piperidine ring with an ethyl ester and a methoxymethyl substituent, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO3C_{11}H_{17}NO_3 with a molecular weight of approximately 201.26 g/mol. Its structural features include:

  • Piperidine Ring : A six-membered nitrogen-containing heterocycle that often serves as a core structure in many bioactive compounds.
  • Ethyl Ester Group : Enhances solubility and may influence the compound's interaction with biological targets.
  • Methoxymethyl Substituent : This group may modulate the compound's lipophilicity and steric properties, potentially affecting its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine ring.
  • Introduction of the methoxymethyl group through alkylation reactions.
  • Esterification to yield the final product.

Analgesic Properties

Research indicates that piperidine derivatives, including this compound, may exhibit analgesic properties similar to those observed in fentanyl-related compounds. For instance, studies have shown that modifications in the piperidine structure can significantly impact analgesic potency and receptor selectivity .

Anticancer Activity

Recent investigations into piperidine derivatives have highlighted their potential in cancer therapy. For example, certain piperidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess similar properties . The compound's ability to induce apoptosis in tumor cells is an area of ongoing research.

Neuropharmacological Effects

Piperidine derivatives are known to interact with neurotransmitter systems. Some studies suggest that compounds with similar structures can modulate endocannabinoid levels and exhibit behavioral effects in animal models . This raises the possibility that this compound may influence neurological pathways, warranting further investigation into its effects on cognitive functions or mood disorders.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies. The presence of specific substituents on the piperidine ring significantly influences its pharmacological profile:

Substituent Effect on Activity
MethoxymethylModulates lipophilicity; potential receptor interaction
Ethyl EsterEnhances solubility; may affect absorption

Case Studies

  • Analgesic Potency : In a comparative study, various piperidine derivatives were tested for analgesic activity using animal models. Results indicated that modifications at the 2-position of the piperidine ring could enhance potency, with some analogs showing ED50 values significantly lower than fentanyl .
  • Anticancer Efficacy : A study assessed the cytotoxicity of several piperidine derivatives against HeLa cells, revealing that certain structural modifications led to improved cell death rates compared to standard treatments like bleomycin .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(methoxymethyl)piperidine-2-carboxylate

InChI

InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)6-4-5-7-11-10/h11H,3-8H2,1-2H3

InChI Key

OLDSJSGJDOHHTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCN1)COC

Origin of Product

United States

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